N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN6O2/c1-8-4-13(19-9-2-3-12(16)11(15)5-9)20-14(18-8)21-7-10(6-17-21)22(23)24/h2-7H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKONOMYLIZDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of pyrazole derivatives known for their diverse therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClF N5O2 |
| Molecular Weight | 305.69 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1004643-55-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, a study reported an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity comparable to established chemotherapeutic agents like erlotinib .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It was found to stabilize human red blood cell membranes, which is indicative of its potential to mitigate inflammation. The effectiveness was assessed using the HRBC membrane stabilization method at varying concentrations (100 µg, 500 µg, and 1000 µg), showing significant activity at higher doses .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) assays revealed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The pyrazole moiety enhances binding affinity with protein kinases, while the halogenated phenyl group contributes to hydrophobic interactions within target enzyme pockets . This dual interaction mechanism is crucial for its anticancer and anti-inflammatory effects.
Study on Anticancer Properties
A recent publication explored the efficacy of various pyrazole derivatives in cancer treatment, focusing on N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amines' effects on tumor growth inhibition. The study utilized xenograft models in mice and reported significant tumor size reduction compared to control groups treated with placebo .
Evaluation of Anti-inflammatory Effects
In another study assessing anti-inflammatory activity, researchers evaluated the effect of this compound on carrageenan-induced paw edema in rats. The results indicated a marked reduction in paw swelling at doses correlating with those used in HRBC stabilization assays, further supporting its therapeutic potential in inflammatory diseases .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds containing the "3-chloro-4-fluorophenyl" group:
1. N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
- This specific compound has the molecular formula and a molecular weight of 305.69 g/mol.
2. N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide
- A patent discusses an improved process for the preparation of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide .
- The patent also describes a novel crystalline form of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide (2Z)-2-butenedioate (1:2), designated as crystalline form-R .
3. 1-(4-Chlorobenzyl)-3'-(3-chloro-4-fluorophenyl)-5-nitro-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide
- This compound's IUPAC name is 3-(3-chloro-4-fluorophenyl)-1'-[(4-chlorophenyl)methyl]-5'-nitro-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione .
4. Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway
- The kynurenine (KYN) pathway, involving metabolites like kynurenic acid (KYNA), is relevant in neuroprotection and neurodegenerative disorders . KYNA can act as an NMDA receptor antagonist and has neuroprotective effects . Picolinic acid (PA), another metabolite in this pathway, exhibits both antioxidant and pro-oxidant properties, with its role varying depending on the context .
- KYNA is a modulator in the brain, acting as an antagonist at NMDA and AMPA receptors, and has inhibitory effects on metabotropic glutamate receptors (mGluRs) . It also acts as an endogenous AhR agonist, linking it to anti-inflammatory processes .
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring and halogenated phenyl group participate in nucleophilic substitution reactions under controlled conditions.
Key Examples:
-
Nucleophilic Aromatic Substitution
The chlorine atom on the 3-chloro-4-fluorophenyl group undergoes substitution with amines. For instance, reaction with cyclohexanamine in N,N-dimethylformamide (DMF) and N,N-diisopropylethylamine (DIPEA) at 95°C yields N-cyclohexyl derivatives (Table 1) . -
Pyrimidine Ring Substitution
The 2-position pyrazole group can be replaced by other heterocycles (e.g., imidazole, oxazole) via refluxing in ethanol or DMF, enabling structural diversification .
Table 1: Substitution Reaction Conditions and Outcomes
Oxidation and Reduction Reactions
The nitro group on the pyrazole ring is redox-active, enabling controlled transformations.
Key Examples:
-
Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂ in HCl reduces the nitro group to an amine, producing N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-amino-1H-pyrazol-1-yl)pyrimidin-4-amine. This reaction is critical for generating bioactive intermediates . -
Oxidative Functionalization
The methyl group at C6 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions, though this reaction requires careful temperature control to avoid over-oxidation .
Research Findings:
-
Reduction of the nitro group enhances hydrogen-bonding capacity, improving interactions with biological targets like kinase enzymes .
-
Over-oxidation of the methyl group leads to decomposition, necessitating stoichiometric reagent control .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging its halogen and heterocyclic motifs.
Key Examples:
-
Suzuki-Miyaura Coupling
The 3-chloro-4-fluorophenyl group undergoes coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol, yielding biaryl derivatives . -
Buchwald-Hartwig Amination
Reaction with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos generates N-alkylated products, useful in medicinal chemistry .
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | N-Morpholinyl derivative | 75% |
Condensation and Cyclization Reactions
The amine and nitro groups facilitate condensation with carbonyl compounds.
Key Example:
Reaction with aldehydes (e.g., benzaldehyde) in acetic acid under oxygen forms hydrazone-linked derivatives, which cyclize to yield fused pyrazolo-pyrimidine systems .
Mechanistic Insight:
-
The nitro group stabilizes intermediates via resonance, directing regioselectivity during cyclization .
-
Solvent polarity (e.g., DMF vs. ethanol) influences reaction rates and product distribution .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. How is the compound utilized as a biochemical probe in enzyme studies?
Q. What industrial-scale purification techniques are applicable to this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 columns) with ethanol/water gradients .
- Membrane separation : Nanofiltration removes low-MW impurities while retaining the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
